N-ethyl-N-(2,4,5-trimethoxybenzyl)amine: Structural Elucidation, Physicochemical Profiling, and Synthetic Methodologies in Drug Discovery
N-ethyl-N-(2,4,5-trimethoxybenzyl)amine: Structural Elucidation, Physicochemical Profiling, and Synthetic Methodologies in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide
Executive Summary
In modern medicinal chemistry, the rational design of neuroactive and metabolically active compounds relies heavily on versatile, structurally tunable building blocks. N-ethyl-N-(2,4,5-trimethoxybenzyl)amine (CAS: 221128-76-3) serves as a highly privileged secondary amine scaffold[1]. Characterized by an electron-rich aromatic core and an ethyl-substituted amine linker, this compound is a critical intermediate in the synthesis of purinergic receptor antagonists and metabolic kinase activators. This guide provides an in-depth analysis of its physicochemical properties, outlines a self-validating synthetic protocol governed by strict mechanistic logic, and explores its downstream pharmacological utility.
Structural Architecture & Physicochemical Profile
The molecular architecture of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine (C12H19NO3) is defined by two primary domains:
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The 2,4,5-Trimethoxybenzyl Core: The presence of three methoxy (-OCH3) groups at the 2, 4, and 5 positions creates a highly electron-dense aromatic system. This specific substitution pattern is notorious in pharmacology for enhancing binding affinity to target proteins via strong π−π stacking and hydrogen bond acceptor interactions[2][3].
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The N-ethyl Secondary Amine: Unlike primary benzylamines, the N-ethyl moiety introduces steric bulk that modulates the basicity of the nitrogen atom and increases the overall lipophilicity of the molecule, thereby enhancing its ability to penetrate lipid bilayers, including the blood-brain barrier (BBB).
To facilitate rational drug design, the fundamental physicochemical parameters of the compound are summarized below:
Table 1: Physicochemical and Structural Properties
| Property | Value | Pharmacological Implication |
| Chemical Name | N-ethyl-N-(2,4,5-trimethoxybenzyl)amine | Standard IUPAC nomenclature. |
| CAS Registry Number | 221128-76-3 | Unique identifier for the specific N-ethyl derivative[1]. |
| Molecular Formula | C12H19NO3 | Defines atomic composition[1]. |
| Molecular Weight | 225.28 g/mol | Highly favorable for Lipinski's Rule of 5 (MW < 500)[1]. |
| Hydrogen Bond Donors | 1 (Secondary Amine -NH) | Limits desolvation energy penalty during receptor binding. |
| Hydrogen Bond Acceptors | 4 (3 Methoxy O, 1 Amine N) | Facilitates extensive interaction with target kinase/receptor pockets. |
| Topological Polar Surface Area | ~39.7 Ų (Calculated) | TPSA < 90 Ų strongly predicts excellent central nervous system (CNS) penetration. |
Synthetic Methodology: The Reductive Amination Protocol
The most efficient and scalable route to synthesize N-ethyl-N-(2,4,5-trimethoxybenzyl)amine is the direct reductive amination of 2,4,5-trimethoxybenzaldehyde with ethylamine.
As an application scientist, it is critical to understand the causality behind reagent selection. We utilize Sodium Triacetoxyborohydride (STAB / NaBH(OAc)3) rather than standard Sodium Borohydride (NaBH4). NaBH4 is overly reactive and can prematurely reduce the starting aldehyde to an alcohol, drastically lowering the yield[4]. Conversely, the electron-withdrawing acetoxy groups on STAB stabilize the boron-hydrogen bond, making it a milder reagent that selectively reduces the transient iminium ion over the unreacted aldehyde[4][5].
Step-by-Step Self-Validating Protocol
Objective: High-yield synthesis of the secondary amine while suppressing over-alkylation and premature aldehyde reduction.
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Iminium Ion Formation:
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Action: In a flame-dried flask under N2, dissolve 2,4,5-trimethoxybenzaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add ethylamine (2.0 M solution in THF, 1.1 eq) and glacial acetic acid (1.0 eq).
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Causality: Acetic acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by ethylamine to form the iminium intermediate[5].
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Selective Reduction:
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Reaction Monitoring (Self-Validation):
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Action: Stir the mixture at room temperature for 4-6 hours. Monitor via GC-MS.
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Validation: The reaction is deemed complete only when the GC-MS retention time corresponding to the starting aldehyde is fully depleted, ensuring no unreacted electrophile remains.
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Quenching and Workup:
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Action: Quench with saturated aqueous NaHCO3 to neutralize the acetic acid and decompose excess STAB. Extract the organic layer with dichloromethane (DCM).
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Acid-Base Purification (Self-Validation):
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Action: To isolate the basic secondary amine from neutral impurities (e.g., trace alcohols), extract the DCM layer with 1M HCl. The amine partitions into the aqueous layer as a water-soluble hydrochloride salt. Basify the aqueous layer with 2M NaOH to pH > 10, then back-extract with fresh DCM. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.
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Fig 1. Mechanistic workflow of the reductive amination yielding N-ethyl-N-(2,4,5-trimethoxybenzyl)amine.
Pharmacological Relevance & Downstream Applications
The 2,4,5-trimethoxybenzylamine scaffold is not merely a structural curiosity; it is a highly active pharmacophore utilized in the development of advanced therapeutics.
A. AMPK Activation (Metabolic Syndrome)
Derivatives of trimethoxybenzylamines have been heavily investigated as AMP-activated protein kinase (AMPK) activators[6]. AMPK serves as a master regulator of cellular energy homeostasis. When the N-ethyl-N-(2,4,5-trimethoxybenzyl)amine core is incorporated into larger molecular frameworks, it facilitates binding to the kinase domain. Activation of AMPK by these derivatives has been shown to reduce plasma glucose and lower triglyceride levels, making them potent candidates for treating insulin resistance, Type II diabetes, and metabolic syndrome[6].
B. Purinergic Receptor Antagonism (Neuropathic Pain)
The 2,4,5-trimethoxybenzyl moiety is also a critical structural element in the design of diaminopyrimidines acting as P2X3 and P2X2/3 receptor antagonists[3]. These purinergic receptors are localized on afferent sensory neurons and are heavily implicated in the micturition reflex (bladder control) and neuropathic pain pathways. The electron-rich trimethoxy ring of the scaffold engages in vital π−π stacking interactions within the receptor's binding pocket, effectively blocking ATP-gated ion channel activation[3].
Fig 2. Divergent pharmacological pathways modulated by trimethoxybenzylamine derivatives.
References
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ChemNet. "2,4,5-TRIMETHOXYBENZYLAMINE - CAS Database". 2
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ChemicalBook. "N-ethyl-N-(2,4,5-trimethoxybenzyl)amine | 221128-76-3". 1
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Google Patents (US7858632B2). "Diaminopyrimidines as P2X3 and P2X2/3 antagonists". 3
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Google Patents (WO2015039292A1). "Ampk-activating compound, and use thereof". 6
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Master Organic Chemistry. "Reductive Amination, and How It Works". 4
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The Journal of Organic Chemistry - ACS Publications. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". 5
Sources
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- 3. US7858632B2 - Diaminopyrimidines as P2X3 and P2X2/3 antagonists - Google Patents [patents.google.com]
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